1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one
CAS No.:
Cat. No.: VC13326583
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16O |
---|---|
Molecular Weight | 188.26 g/mol |
IUPAC Name | 1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one |
Standard InChI | InChI=1S/C13H16O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 |
Standard InChI Key | PHNDNMUNLFAVNR-UHFFFAOYSA-N |
SMILES | CCC(=O)C1=CC2=C(CCCC2)C=C1 |
Canonical SMILES | CCC(=O)C1=CC2=C(CCCC2)C=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a partially hydrogenated naphthalene ring system (5,6,7,8-tetrahydronaphthalene) attached to a ketone group at the second position. Key identifiers include:
The tetrahydronaphthalene moiety imparts rigidity, while the ketone group enables reactivity in nucleophilic additions and reductions .
Spectroscopic Data
-
IR Spectroscopy: A strong absorption band at ~1660 cm confirms the carbonyl (C=O) group .
-
NMR: NMR signals include δ 1.72 ppm (m, 4H, cyclohexane CH), δ 2.47 ppm (m, 4H, cyclohexane CH), and δ 2.92 ppm (q, 2H, CH adjacent to ketone) .
Synthesis and Manufacturing
Friedel-Crafts Acylation
The most common method involves Friedel-Crafts acylation of tetrahydronaphthalene with propanoyl chloride in the presence of Lewis acids (e.g., AlCl):
This method yields ~70–85% purity, requiring subsequent recrystallization from ethanol .
Grignard Reaction
An alternative approach uses Grignard reagents (e.g., CHCHMgBr) with tetrahydronaphthalene-2-carbonyl chloride, followed by oxidation .
Industrial-Scale Production
Patents describe multi-step syntheses for analogues, such as:
-
Bromination of 2-bromo-5-methoxy-toluene to form 1-bromo-2-bromomethyl-4-methoxybenzene .
-
Alkylation with ethyl benzoyl acetate, followed by decarboxylation .
These methods highlight scalability but require optimization for cost efficiency .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Dopamine Agonists: Analogues like A-86929 utilize the tetrahydronaphthalene scaffold for CNS activity .
-
Anticancer Agents: Derivatives exhibit inhibitory effects on cancer cell lines, though mechanisms remain under investigation .
Material Science
Its rigid structure enhances thermal stability in polymers, with potential applications in high-performance coatings .
Structure-Activity Relationships (SAR)
-
Ketone Position: Moving the ketone to the 1-position reduces bioactivity .
-
Substituents: Adding methyl groups enhances lipid solubility and blood-brain barrier penetration.
Research Gaps and Future Directions
Unresolved Questions
-
Mechanism of Action: Precise molecular targets in anticancer pathways remain unidentified .
-
Stereoselectivity: Effects of enantiomers on bioactivity are unexplored .
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume